N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide
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Overview
Description
N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.5]decan-8-one, which is then reacted with appropriate reagents to introduce the cyano and propanamide groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
N-{8-cyano-1,4-dioxaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: Its properties might make it useful in the development of new materials .
Mechanism of Action
The mechanism by which N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially through binding to proteins or enzymes. This interaction could modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of the target compound
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide: A structurally similar compound with different substituents.
®-1,4-Dioxaspiro[4.5]decan-2-carboxaldehyde: Another related compound with a different functional group.
Uniqueness
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study .
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-(2,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15-3-4-17(16(2)13-15)5-6-18(23)22-19(14-21)7-9-20(10-8-19)24-11-12-25-20/h3-4,13H,5-12H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNLYGKKECOCGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)NC2(CCC3(CC2)OCCO3)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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